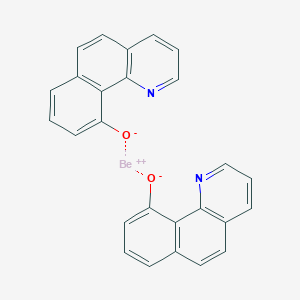
BeBq2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BeBq2: is a complex compound with the chemical formula C26H16BeN2O2. It is commonly used as an emitting and electron transport material in organic light-emitting devices (OLEDs). This compound is known for its excellent electroluminescence and electron-transport properties, making it superior to other materials like tris(8-hydroxyquinolinato)aluminum .
Méthodes De Préparation
The preparation of BeBq2 involves several steps of chemical synthesis. A typical synthesis method includes using caustic as an alkaline reagent and reacting a berylliate or beryllium alkoxide to obtain the product . The compound is often produced as a yellow powder or crystals and is used in high-purity forms for industrial applications .
Analyse Des Réactions Chimiques
BeBq2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include caustic alkalis and beryllium salts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
BeBq2 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of BeBq2 involves its ability to transport electrons efficiently. The compound’s molecular structure allows for effective charge transfer, which is crucial for its role in OLEDs. The energy level alignment at the interfaces of the compound with other materials, such as polyethyleneimine (PEI) and indium tin oxide (ITO), further enhances its electron injection capabilities .
Comparaison Avec Des Composés Similaires
BeBq2 is often compared with other similar compounds, such as:
Tris(8-hydroxyquinolinato)aluminum (Alq3): While Alq3 is a popular electron-transport material, this compound has superior electroluminescence and charge transport properties.
Bis(8-hydroxyquinolinato)zinc (Znq2): Another similar compound used in OLEDs, but with different electronic properties and applications.
Propriétés
Numéro CAS |
148896-39-3 |
|---|---|
Formule moléculaire |
C26H18BeN2O2+2 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
beryllium;benzo[h]quinolin-1-ium-10-olate |
InChI |
InChI=1S/2C13H9NO.Be/c2*15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11;/h2*1-8,15H;/q;;+2 |
Clé InChI |
GQVWHWAWLPCBHB-UHFFFAOYSA-N |
SMILES |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=N3)C=C2 |
SMILES canonique |
[Be+2].C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2.C1=CC2=C(C(=C1)[O-])C3=C(C=CC=[NH+]3)C=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















